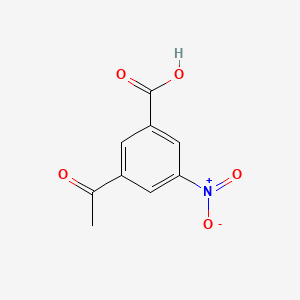

3-Acetyl-5-nitrobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Chemical Synthesis

Substituted benzoic acids are a cornerstone of chemical synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and industrial materials. google.comgoogle.com The presence of various functional groups on the benzene (B151609) ring profoundly influences the reactivity and properties of the resulting molecules. For instance, electron-withdrawing groups, such as the nitro group, increase the acidity of the carboxylic acid and deactivate the aromatic ring towards electrophilic substitution. libretexts.org Conversely, electron-donating groups have the opposite effect. This modulation of electronic properties allows for precise control over reaction pathways and the targeted design of molecules with specific functionalities. acs.org

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of substituted alkylbenzenes using reagents like potassium permanganate (B83412) or through catalytic oxidation processes. google.com These methods provide access to a wide range of benzoic acid derivatives that are pivotal in organic synthesis.

Rationale for Advanced Research on 3-Acetyl-5-nitrobenzoic Acid as a Synthon

The chemical architecture of this compound makes it a particularly attractive synthon, or synthetic building block, for organic chemists. The compound possesses three distinct functional groups—a carboxylic acid, a ketone (acetyl group), and a nitro group—each offering unique opportunities for chemical transformation.

The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. The acetyl group provides a handle for a variety of reactions, including nucleophilic addition, condensation reactions, and oxidation or reduction. byjus.comlearncbse.in The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the other functional groups but can also be reduced to an amine, opening pathways to a vast array of amino-substituted compounds. sigmaaldrich.com This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of complex target molecules.

Overview of Current Research Trajectories and Open Questions Pertaining to the Compound

Current research involving this compound and related structures is multifaceted. One significant area of investigation is its use in the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities. For example, derivatives of similar nitro-substituted benzoic acids have been explored for their potential trypanocidal action and as corrosion inhibitors. guidechem.com

Furthermore, the reactivity of the acetyl and nitro groups is being exploited to create new materials. For instance, the reduction of the nitro group to an amine allows for the synthesis of various derivatives, including amides and sulfonamides, which can be further functionalized. sigmaaldrich.com

Open questions in the research pertaining to this compound include the exploration of its full synthetic potential in creating novel molecular scaffolds. Researchers are also interested in investigating the biological activities of its derivatives, given the known pharmacological properties of many nitro-aromatic and benzoic acid-based compounds. The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives also remains an active area of research. google.com

Chemical and Physical Properties

This compound presents as a solid with specific physical and chemical characteristics that are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol |

| CAS Number | 717-75-9 |

| Appearance | Solid |

Data sourced from PubChem. nih.gov

The presence of both a carboxylic acid and a nitro group, which are strong electron-withdrawing groups, significantly impacts the electronic nature of the aromatic ring. This makes the compound a substrate for nucleophilic aromatic substitution under certain conditions and influences the acidity of the carboxylic acid proton.

Synthesis and Reactions

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the nitration of 3-acetylbenzoic acid. This electrophilic aromatic substitution reaction introduces the nitro group at the meta-position relative to both the acetyl and carboxylic acid groups, which are both meta-directing.

Alternatively, a multi-step synthesis could begin with the Friedel-Crafts acylation of a suitable benzene derivative, followed by nitration and subsequent oxidation of a precursor group to the carboxylic acid. quora.com For example, starting with acetophenone, nitration would yield m-nitroacetophenone, which can then be oxidized to 3-nitrobenzoic acid. quora.com A similar strategy starting with a different substituted benzene could lead to this compound.

The reactivity of this compound is rich and varied due to its trifunctional nature:

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, or conversion to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides.

Acetyl Group: The ketone functionality allows for reactions such as the Wittig reaction to form alkenes, reduction to a secondary alcohol using reducing agents like sodium borohydride, or oxidation via the haloform reaction if the methyl group of the acetyl is targeted.

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine (3-amino-5-acetylbenzoic acid) using various reducing agents such as tin and hydrochloric acid, or through catalytic hydrogenation. This resulting aniline (B41778) derivative is a key intermediate for the synthesis of a wide range of other compounds. sigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-75-9 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization Pathways

Foundational Synthetic Routes to 3-Acetyl-5-nitrobenzoic Acid

The creation of this compound is typically achieved through multi-step organic synthesis, requiring precise control over reaction conditions to achieve the desired isomer.

Multi-step Organic Synthesis Approaches

The synthesis of this compound can be approached in a few ways, often starting from simpler benzene (B151609) derivatives. ontosight.aiontosight.ai One common strategy involves the nitration of an acetyl-substituted benzene ring followed by oxidation of a methyl group to a carboxylic acid, or vice-versa. Another potential route is the Friedel-Crafts acylation of a nitro-substituted benzoic acid. quora.com The order of these reactions is critical for directing the functional groups to the desired meta positions relative to the carboxylic acid. For instance, beginning with benzene, one could perform a Friedel-Crafts acylation to produce acetophenone, followed by nitration to yield m-nitroacetophenone, and finally, oxidation of the acetyl group to a carboxylic acid. quora.com

Regiochemical Control in Electrophilic Aromatic Nitration Protocols for Benzoic Acid Derivatives

The introduction of a nitro group onto a benzoic acid derivative is a classic example of electrophilic aromatic substitution. The carboxylic acid and acetyl groups are both electron-withdrawing and meta-directing. wikipedia.org Therefore, when nitrating a benzoic acid derivative that already contains an acetyl group (or vice versa), the incoming nitro group will be directed to the meta position. wikipedia.org

The nitration of benzoic acid itself with a mixture of nitric acid and sulfuric acid at low temperatures primarily yields 3-nitrobenzoic acid, with smaller amounts of the ortho and para isomers being formed as byproducts. wikipedia.orgtruman.edu The presence of an acetyl group, also a meta-director, further reinforces this regioselectivity. The use of a mixed acid system (HNO₃/H₂SO₄) is a common protocol for nitration. truman.edu Recent research has also explored milder and more regioselective nitration methods, such as using an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature. rsc.orgfrontiersin.org

Introduction of the Acetyl Moiety: Acylation Strategies

The acetyl group is typically introduced via a Friedel-Crafts acylation reaction. quora.com This involves reacting the aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com When starting with a substituted benzene, the existing functional groups will direct the position of the incoming acetyl group. For instance, acylating bromobenzene (B47551) will primarily yield the para-substituted product, 4-bromoacetophenone. quora.com In the context of synthesizing this compound, if one were to acylate 3-nitrobenzoic acid, the reaction would be challenging due to the deactivating nature of both the nitro and carboxyl groups. Therefore, it is often more strategic to introduce the acetyl group earlier in the synthetic sequence. libretexts.org Alternative acylation strategies can involve the use of other reagents like trifluoroacetic anhydride (TFAA) in the presence of triflic acid, which can acylate even deactivated systems. researchgate.net

Optimization of Reaction Conditions and Critical Process Parameters

The success of the synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize byproducts.

Key parameters that are often optimized include:

Temperature Gradients: Many of the reactions, particularly nitration, are highly exothermic and require strict temperature control to prevent side reactions and ensure regioselectivity. For example, the nitration of benzoic acid is typically carried out at low temperatures (0°C or less) to minimize the formation of the ortho isomer. truman.edu

Stoichiometric Ratios: The molar ratios of reactants and catalysts are crucial. For instance, in Friedel-Crafts acylation, the stoichiometry of the Lewis acid catalyst can influence the reaction rate and efficiency. Similarly, in nitration, the ratio of nitric acid to sulfuric acid affects the concentration of the active nitronium ion (NO₂⁺).

Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. For instance, in some syntheses, anhydrous conditions are necessary to prevent unwanted side reactions like ester hydrolysis.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. scielo.br

| Parameter | Importance in Synthesis | Example |

| Temperature | Controls reaction rate and selectivity. | Nitration of benzoic acid is performed at low temperatures to favor the meta product. truman.edu |

| Stoichiometry | Affects reaction efficiency and product distribution. | The ratio of nitric acid to sulfuric acid in nitration determines the concentration of the nitronium ion. |

| Solvent | Influences solubility and can prevent side reactions. | Anhydrous ethanol (B145695) is used in some condensation reactions to avoid ester hydrolysis. |

| Reaction Time | Ensures complete conversion and minimizes byproduct formation. | Optimization of reaction time is crucial for maximizing yield in catalytic reactions. scielo.br |

Synthesis of Advanced Derivatives and Analogs

The functional groups of this compound, namely the carboxylic acid, provide a handle for further chemical modifications to create a variety of derivatives.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted to an ester through various esterification methods. This derivatization is often performed to modify the compound's physical and chemical properties.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. truman.edugoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene. google.combyjus.comlearncbse.in

Another approach involves the activation of the carboxylic acid. For example, the carboxylic acid can be converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This acyl chloride can then react with an alcohol to form the ester. This method is often used when the alcohol is sensitive to the strongly acidic conditions of Fischer esterification.

Recent methodologies for esterification include the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions. mdpi.com For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) can be achieved in good yield using a catalytic amount of NBS at 70°C. mdpi.com

| Esterification Method | Reagents | Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically heated to reflux, with removal of water. truman.edu |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅), followed by Alcohol | Often performed at room temperature or with gentle heating. |

| NBS Catalyzed | Alcohol, N-bromosuccinimide (NBS) | Mild conditions, typically heated. mdpi.com |

Functional Group Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The selective reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 3-acetyl-5-aminobenzoic acid, a versatile intermediate for further derivatization. This conversion significantly alters the electronic properties of the benzene ring, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Several methodologies have been effectively employed for this reduction, with a notable emphasis on catalytic hydrogenation and metal-based reductions. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and efficient method. masterorganicchemistry.com An alternative and cost-effective approach involves the use of easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com

A particularly mild and rapid method utilizes zinc dust in conjunction with ammonium (B1175870) formate (B1220265) or formic acid at room temperature. mdma.ch This system demonstrates high selectivity for the nitro group, leaving other functional groups such as halogens, hydroxyls, and even the acetyl group intact. mdma.ch For instance, the reduction of similar nitrobenzoic acids using zinc and ammonium formate proceeds in high yields (93-94%) within a short reaction time of 3-6 minutes. mdma.ch Another effective system for this transformation is the use of zinc dust and hydrazine (B178648) hydrate (B1144303) in methanol at room temperature, which also provides good yields and tolerates various functional groups.

The resulting 3-acetyl-5-aminobenzoic acid can then be further modified. For example, it can undergo diazotization followed by a Sandmeyer reaction to introduce a variety of substituents.

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (Pd/C, PtO2, Raney Ni) | H2 gas | High yield, neutral pH possible masterorganicchemistry.com | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Acidic | Inexpensive reagents masterorganicchemistry.com | Acid-sensitive groups may react, waste disposal |

| Zinc/Ammonium Formate | Room Temperature | Mild, rapid, selective, high yield mdma.ch | Potential for catalyst poisoning with certain substrates |

| Zinc/Hydrazine Hydrate | Room Temperature | Rapid, selective, cost-effective | Hydrazine is toxic |

Modifications of the Acetyl Group and its Reactivity

The acetyl group in this compound offers a reactive site for various chemical modifications, leading to a diverse array of derivatives. The ketone moiety of the acetyl group can undergo a range of reactions, including oxidation and condensation.

One significant transformation is the condensation reaction with various amines and hydrazines. For instance, reaction with aminobenzoic acids can lead to the formation of Schiff bases. iucr.org Specifically, condensation with o-, m-, and p-aminobenzoic acids in methanol at room temperature yields the corresponding Schiff base derivatives. iucr.org

The acetyl group's methyl protons are also susceptible to reaction. For example, condensation of 2-bromo-3-nitrobenzoic acid with acetylacetone, followed by deacetylation, showcases the reactivity of acetyl groups in similar aromatic systems, ultimately leading to the formation of heterocyclic structures. rsc.org

The presence of both the acetyl and nitro groups on the benzene ring renders it highly electron-deficient, which influences the reactivity of the acetyl group and favors certain reaction pathways.

Halogenation Strategies and Substitution Patterns

The introduction of halogen atoms onto the this compound scaffold is a key strategy for creating derivatives with altered electronic and steric properties, which can be crucial for various applications. The directing effects of the existing acetyl and nitro groups play a significant role in determining the position of incoming electrophiles. Both the acetyl and nitro groups are meta-directing; however, their combined influence and the reaction conditions dictate the final substitution pattern.

For instance, in related compounds like 3-acetylbenzoic acid, bromination with bromine can occur. In the context of this compound, the positions ortho and para to the activating groups (if any were present) and meta to the deactivating groups would be considered for substitution. Given that both the acetyl and nitro groups are deactivating and meta-directing, the incoming halogen would be directed to the positions meta to both, which are positions 2, 4, and 6. The steric hindrance from the adjacent acetyl group might influence the regioselectivity between these positions.

In the synthesis of more complex molecules, halogenated benzoic acid derivatives serve as important precursors. For example, 2-bromo-3-nitrobenzoic acid has been used in condensation reactions to build heterocyclic frameworks. rsc.org Similarly, 3-chloro-2-nitrobenzoic acid can be used as a starting material for the synthesis of various amide derivatives. nih.gov

Design and Synthesis of Heterocyclic Frameworks Incorporating the Benzoic Acid Scaffold

The versatile functional groups of this compound make it a valuable scaffold for the synthesis of a wide range of heterocyclic compounds. The carboxylic acid, acetyl, and (often reduced) nitro groups can all participate in cyclization reactions to form various five- and six-membered heterocyclic rings.

Oxadiazoline Derivatives

Oxadiazoline derivatives can be synthesized from benzoic acid precursors through multi-step reaction sequences. A common route involves the conversion of the benzoic acid to a benzhydrazide. For example, 3-methyl-4-nitrobenzhydrazide can be synthesized and subsequently reacted with various aldehydes to form hydrazide-hydrazones. mdpi.comnih.gov These intermediates can then be cyclized using acetic anhydride to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.comnih.govresearchgate.net This cyclization reaction is a key step in forming the oxadiazole ring. mdpi.com While the initial hydrazone formation often proceeds in good yields (59-98%), the subsequent cyclization to oxadiazolines can result in lower yields (10-35%). mdpi.com

Another approach involves the synthesis of 2-amino-1,3,4-oxadiazole derivatives. This can be achieved by reacting a benzoic acid derivative, such as p-nitrobenzoic acid, with thiosemicarbazide (B42300), followed by cyclization. The resulting amino-oxadiazole can be further functionalized. d-nb.info

Thiadiazole Derivatives

Thiadiazole derivatives are another important class of heterocycles that can be synthesized from benzoic acid precursors. A general method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid or phosphoryl chloride to form 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.netmdpi.com For instance, m-nitrobenzoic acid can be reacted with thiosemicarbazide to initiate the synthesis of thiadiazole derivatives. researchgate.net

The resulting 2-amino-1,3,4-thiadiazole (B1665364) can then be further modified. For example, it can be acetylated and subsequently reacted with piperazine (B1678402) derivatives to afford a variety of N-substituted thiadiazoles. nih.gov Alternatively, the amino group can be converted into a Schiff base by reaction with an aldehyde, which can then be cyclized to form more complex heterocyclic systems. researchgate.net

Table 2: Heterocyclic Synthesis Starting from Benzoic Acid Derivatives

| Heterocycle | Key Reagents | General Method |

| Oxadiazoline | Hydrazide-hydrazones, Acetic Anhydride | Cyclization of hydrazide-hydrazones. mdpi.comnih.gov |

| Thiadiazole | Carboxylic Acid, Thiosemicarbazide, POCl3/H2SO4 | Cyclization of carboxylic acid and thiosemicarbazide. researchgate.netmdpi.com |

Comparative Analysis of Synthetic Efficiency and Yield Optimization

In the synthesis of oxadiazoline derivatives, the initial formation of hydrazide-hydrazones from benzhydrazides and aldehydes generally proceeds with good to excellent yields, often ranging from 59% to 98%. mdpi.com However, the subsequent cyclization step to form the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline ring using acetic anhydride tends to be less efficient, with reported yields in the range of 10-35%. mdpi.com This suggests that the cyclization step is a critical point for optimization, where factors such as reaction time, temperature, and the specific substituents on the hydrazone could be varied to improve the yield.

For the synthesis of thiadiazole derivatives, the reaction of acetylated 2-aminothiadiazole with piperazine derivatives can produce target compounds in good yields, with one example reporting a 78% yield. nih.gov

The reduction of the nitro group, a key transformation, can also be optimized. While traditional methods like catalytic hydrogenation are effective, newer methods using zinc dust with ammonium formate or hydrazine hydrate offer rapid and high-yield conversions at room temperature, often exceeding 90%. mdma.ch

Table 3: Yields of Selected Synthetic Steps

| Reaction Type | Starting Material | Product | Reagents | Yield |

| Hydrazone Formation | 3-Methyl-4-nitrobenzhydrazide | Hydrazide-hydrazones | Substituted aldehydes, Ethanol | 59-98% mdpi.com |

| Oxadiazoline Cyclization | Hydrazide-hydrazones | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Acetic anhydride | 10-35% mdpi.com |

| Thiadiazole Synthesis | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Methylpiperazine, Acetone | 78% nih.gov |

Reaction Mechanisms and Mechanistic Organic Chemistry Investigations

Mechanistic Insights into Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. masterorganicchemistry.compressbooks.pub The presence of substituents on the benzene ring significantly influences both the rate of reaction and the orientation of the incoming electrophile. uomustansiriyah.edu.iq

In 3-Acetyl-5-nitrobenzoic acid, the benzene ring is substituted with two electron-withdrawing groups (EWGs): an acetyl group (-COCH₃) and a nitro group (-NO₂), in addition to the carboxylic acid group (-COOH). Both the acetyl and nitro groups are deactivating groups, meaning they decrease the reactivity of the benzene ring towards electrophiles compared to benzene itself. uomustansiriyah.edu.iqmsu.edu This deactivation occurs because they withdraw electron density from the ring, making it less nucleophilic. chemistry.coach

These deactivating groups are also meta-directors. youtube.com This means they direct incoming electrophiles to the positions meta to themselves. The directing effect is a consequence of the stability of the carbocation intermediate formed during the reaction. When an electrophile attacks the ortho or para positions relative to an EWG, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the EWG, which is highly unfavorable. uomustansiriyah.edu.iq In contrast, attack at the meta position avoids this destabilizing resonance structure.

In the case of this compound, the acetyl and nitro groups are positioned meta to each other. Their directing effects are cooperative, reinforcing substitution at the positions meta to both groups. msu.edu

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. studysmarter.co.uk Electron-donating groups (EDGs) increase the electron density of the ring, particularly at the ortho and para positions, thus directing electrophiles to these sites. pressbooks.pub Conversely, electron-withdrawing groups decrease the electron density, with the meta positions remaining relatively less electron-deficient, thereby directing electrophiles to these positions. youtube.com

The acetyl and nitro groups are strong electron-withdrawing groups due to both inductive and resonance effects. uomustansiriyah.edu.iq

Inductive Effect: The oxygen and nitrogen atoms in the acetyl and nitro groups are highly electronegative, leading to a withdrawal of electron density from the benzene ring through the sigma bonds. uomustansiriyah.edu.iq

Resonance Effect: Both groups can delocalize the pi electrons of the benzene ring into their own pi systems, further withdrawing electron density. This effect is particularly pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. uomustansiriyah.edu.iq

When multiple substituents are present, the most activating group typically controls the regioselectivity. masterorganicchemistry.com However, in this compound, all three substituents (acetyl, nitro, and carboxylic acid) are deactivating and meta-directing. Therefore, any further electrophilic substitution would be highly disfavored and would be directed to the remaining available positions that are meta to the existing deactivating groups.

Nucleophilic Aromatic Substitution Pathways Mediated by Electron-Deficient Character

While aromatic rings are generally electron-rich and undergo electrophilic substitution, they can undergo nucleophilic aromatic substitution (SNA) if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of groups like the nitro and acetyl groups in this compound makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.com

The most common mechanism for SNA is the addition-elimination mechanism. chemistrysteps.com This pathway involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this compound, while there isn't a typical leaving group like a halide, the highly electron-deficient nature of the ring could potentially facilitate nucleophilic attack under specific conditions, possibly leading to the displacement of one of the existing groups if a suitable nucleophile and reaction conditions are employed. The nitro group is a particularly strong activator for SNA reactions. youtube.com

Oxidation and Reduction Chemistry of Functional Groups

The nitro group (-NO₂) of aromatic compounds can be readily reduced to an amino group (-NH₂). This transformation is a synthetically important reaction as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal and Acid: The reduction can also be achieved using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Formate (B1220265) salts, such as sodium formate, can serve as a source of hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). google.com

For this compound, the reduction of the nitro group would yield 3-acetyl-5-aminobenzoic acid. It is important to select a reduction method that is compatible with the other functional groups present in the molecule. For instance, some reducing agents might also reduce the acetyl group. However, catalytic hydrogenation and metal/acid reductions are generally selective for the nitro group in the presence of a ketone and a carboxylic acid. uomustansiriyah.edu.iq

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂, Pd/C | Neutral pH | Generally selective for the nitro group |

| Fe, HCl | Acidic | Selective for the nitro group |

| Sn, HCl | Acidic | Selective for the nitro group |

| Zn, HCl | Acidic | Selective for the nitro group |

| Na₂S₂O₄ | Aqueous solution | Can be selective for the nitro group |

The oxidation of alkyl side chains on an aromatic ring to a carboxylic acid is a common transformation. msu.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize primary and secondary alkyl groups to a carboxyl group. libretexts.orgpdx.edu

While the acetyl group (-COCH₃) itself is a ketone, its methyl group is adjacent to the carbonyl and the aromatic ring. In analogs of this compound, an ethyl or other alkyl group could be oxidized to a carboxylic acid. For instance, the oxidation of 4-ethylbenzoic acid can yield 4-acetylbenzoic acid as a minor product, with the major product being the hydroxylation of the ethyl group. uq.edu.au The complete oxidation of an acetyl group to a carboxylate would require harsh conditions and is not a typical reaction, as it would involve breaking a carbon-carbon bond. However, the Baeyer-Villiger oxidation can convert a ketone to an ester using a peroxyacid, which could then be hydrolyzed to a carboxylic acid and an alcohol. masterorganicchemistry.com

Cyclization and Cascade Reaction Mechanisms

The bifunctional nature of this compound and its derivatives allows them to serve as precursors in the synthesis of heterocyclic compounds, such as quinolines, through cyclization reactions. rsc.orgresearchgate.net Quinolines are a critical class of compounds with wide-ranging applications in medicinal and industrial chemistry. rsc.orgresearchgate.net The synthesis of the quinoline (B57606) core often involves annulation strategies, where rings are formed from acyclic precursors. organic-chemistry.org For instance, a common strategy involves the reaction of anilines with carbonyl compounds. Derivatives of this compound can be envisioned as key components in such syntheses, where the acetyl group provides the necessary carbonyl functionality for condensation and subsequent cyclization.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient for building molecular complexity. mdpi.com The synthesis of quinoline derivatives can proceed through cascade mechanisms involving steps like decarboxylation and cyclization. organic-chemistry.org For example, a proposed mechanism for the formation of certain quinolines involves a molecular iodine-mediated formal [3 + 2 + 1] cycloaddition, which proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization pathway. organic-chemistry.org While not explicitly starting from this compound, these mechanisms illustrate the types of complex pathways its derivatives could undergo to form polycyclic systems.

Furthermore, a patent describes a process for preparing quinolone derivatives starting from 2,4-dichloro-5-fluoroacetophenone, which is converted to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a closely related analogue. google.com This highlights the industrial relevance of such substituted nitrobenzoic acids in multi-step syntheses leading to valuable quinolone structures. google.com

Acid-Catalyzed and Base-Mediated Transformations

The reactivity of this compound is significantly influenced by the presence of acidic or basic catalysts, which can direct the transformation toward specific products.

Acid-Catalyzed Reactions: The carboxylic acid functional group can undergo classic acid-catalyzed esterification with alcohols. A method using a catalytic amount of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the direct condensation of various carboxylic acids and alcohols under solvent-free conditions. researchgate.netsemanticscholar.org This reagent is proposed to generate HBr in situ, which protonates the alcohol, making it susceptible to nucleophilic attack by the carboxylic acid. semanticscholar.org The acetyl group can also be the site of acid-catalyzed transformations. For example, the Baeyer-Villiger oxidation, which converts ketones to esters, can be catalyzed by Lewis acids or Brønsted acids. beilstein-journals.org The mechanism involves the protonation of the ketone, followed by the addition of a peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. beilstein-journals.org

Base-Mediated Reactions: In the presence of a base, the α-protons of the acetyl group become acidic and can be removed to form an enolate. vanderbilt.edu This enolate is a potent nucleophile and can participate in various carbonyl condensation reactions, such as the aldol (B89426) or Claisen-type condensations, to form new carbon-carbon bonds. vanderbilt.edu Base-mediated reactions can also lead to cyclization or rearrangement. The Kornblum–DeLaMare rearrangement, for instance, involves the base-catalyzed transformation of organic peroxides into ketones and alcohols. beilstein-journals.org Additionally, base-mediated hydrolysis of more complex structures derived from related nitro-compounds can lead to a variety of degradation products, showcasing the lability of certain bonds under basic conditions. beilstein-journals.org Multicomponent reactions, such as the Ugi reaction, proceed via mechanisms involving the formation of an imine, followed by the attack of an isocyanide and a carboxylate, often under conditions that can be influenced by the basicity of the system. beilstein-journals.org

| Functional Group | Reaction Type | Catalyst Type | Potential Product | Relevant Mechanism |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Acid | Ester | Fischer Esterification researchgate.netsemanticscholar.org |

| Acetyl Group | Aldol Condensation | Base | β-Hydroxy Ketone | Enolate Formation vanderbilt.edu |

| Acetyl Group | Baeyer-Villiger Oxidation | Acid | Ester (Aryl Acetate) | Criegee Intermediate Formation beilstein-journals.org |

| Entire Molecule | Intramolecular Cyclization | Base | Heterocyclic Systems | Intramolecular Condensation |

Investigation of Reaction Intermediates and Transition States

Understanding the transient species—reaction intermediates and transition states—is fundamental to elucidating reaction mechanisms. The study of benzoic acid derivatives often employs a combination of spectroscopic and computational methods to gain these insights. acs.orgresearchgate.net

Spectroscopic Studies: Vibrational spectroscopy, including FT-IR and Raman, is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For benzoic acid derivatives, spectroscopic analysis can reveal the formation of hydrogen-bonded dimers in apolar solvents, which can influence reactivity. acs.orgucl.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial. Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm structures and understand the electronic environment of the nuclei. researchgate.netmdpi.com

Computational Investigations: Density Functional Theory (DFT) is a widely used computational method to model the geometry, electronic structure, and vibrational frequencies of molecules. researchgate.net By calculating the energies of reactants, products, and potential transition states, a reaction's energy profile can be mapped out. mdpi.com This allows for the theoretical investigation of reaction pathways and the stability of intermediates. For example, DFT calculations can help discuss possible molecular configurations associated with tautomerization or the influence of non-bonded interactions on the physical properties of benzoic acid derivatives. researchgate.net

The electronic nature of this compound, with its electron-deficient aromatic ring, dictates the stability of potential intermediates. The nitro and acetyl groups withdraw electron density, making the ring susceptible to nucleophilic attack and influencing the acidity of the carboxylic proton and the α-protons of the acetyl group. Any proposed mechanism must account for these electronic effects when considering the formation and stability of intermediates such as carbocations, carbanions, or enolates.

| Methodology | Type of Information Obtained | Example of Application |

|---|---|---|

| FT-IR/Raman Spectroscopy | Functional group identification, study of hydrogen bonding and other non-covalent interactions. researchgate.netucl.ac.uk | Detecting the formation of carboxylic acid dimers in solution. acs.org |

| NMR Spectroscopy (1H, 13C) | Structural elucidation and understanding of the electronic environment of atoms. mdpi.com | Comparing experimental and theoretical chemical shifts to confirm intermediate structures. researchgate.net |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (e.g., atomic charges, dipole moments), reaction energy profiles. researchgate.net | Calculating the stability of transition states and intermediates to predict reaction pathways. researchgate.net |

| UV-Vis Spectroscopy | Information on electronic transitions. mdpi.com | Studying electron transitions using the Time-Dependent DFT (TD-DFT) approach. researchgate.net |

Advanced Theoretical and Computational Chemical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. archive.org It is widely employed to predict molecular properties with high accuracy. A typical DFT study on 3-Acetyl-5-nitrobenzoic acid would be performed using a specific functional (like B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. archive.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.

A conformational analysis would also be performed to identify the most stable conformers. This is particularly relevant for this compound due to the rotational freedom of the acetyl and carboxylic acid groups. The analysis would determine the dihedral angles between the benzene (B151609) ring and these substituent groups. For instance, in a study of the related 3-acetylbenzoic acid, the carboxyl group was found to have a dihedral angle of 4.53(7)° with the plane of the ring, while the acid group formed an angle of 3.45(8)°. Such calculations for this compound would reveal the preferred spatial orientation of its functional groups, which is crucial for understanding its packing in a crystal lattice and its interaction with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters This table is illustrative of the data that would be generated from a DFT geometry optimization. Specific values for this compound are not currently available in published literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-COOH | ~1.49 Å |

| Bond Length | C-C=O (acetyl) | ~1.51 Å |

| Bond Length | C-NO2 | ~1.47 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | Ring-COOH | Value in Degrees |

| Dihedral Angle | Ring-COCH3 | Value in Degrees |

Vibrational Spectral Analysis (FT-IR, Raman) and Assignment

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, calculations would yield a set of vibrational frequencies and their corresponding intensities.

These theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to a specific type of molecular motion, such as C-H stretching, C=O carbonyl stretching of the acetyl and acid groups, or NO₂ symmetric and asymmetric stretching. This detailed assignment is fundamental for interpreting experimental spectra and confirming the molecular structure.

Table 2: Illustrative Vibrational Frequency Assignments This table demonstrates the type of data obtained from a vibrational analysis. The exact frequencies for this compound would require a specific computational study.

| Assignment (Mode) | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| O-H stretch (acid dimer) | Value | Value | Value |

| C-H stretch (aromatic) | Value | Value | Value |

| C=O stretch (acid) | Value | Value | Value |

| C=O stretch (acetyl) | Value | Value | Value |

| NO₂ asymmetric stretch | Value | Value | Value |

| NO₂ symmetric stretch | Value | Value | Value |

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro and acetyl groups would be expected to lower the LUMO energy, influencing the gap. Visualizing the HOMO and LUMO surfaces would show their distribution across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. In related nitro-substituted aromatic acids, the HOMO is often located on the benzene ring, while the LUMO is concentrated around the electron-withdrawing nitro groups.

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Charge distribution analysis provides insight into how electric charge is distributed among the atoms within a molecule. Mulliken population analysis is one method to calculate these partial atomic charges. The analysis would quantify the electron-withdrawing effects of the oxygen and nitrogen atoms in the nitro, acetyl, and carboxylic acid groups, which would carry partial negative charges. Conversely, the carbon atoms attached to these groups would exhibit partial positive charges. This information is valuable for understanding the molecule's electrostatic potential and its sites susceptible to electrostatic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the charge delocalization and interactions between orbitals within a molecule. It provides a description based on localized bonds, lone pairs, and antibonding orbitals, which aligns well with chemical intuition. For this compound, NBO analysis would be used to study hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. The stabilization energy (E2) associated with these interactions quantifies their strength. This analysis is particularly useful for understanding the nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations can predict a molecule's reactivity through various descriptors derived from the electronic structure. Besides the HOMO-LUMO gap, other global reactivity descriptors like chemical potential, hardness, and electrophilicity index would be calculated.

These calculations can also map the Molecular Electrostatic Potential (MEP), which shows the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, highlighting them as sites for interaction with electrophiles or for hydrogen bonding. Such predictive studies are instrumental in designing new synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations (if applicable for conformational studies)

A comprehensive review of the scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. While MD simulations are a powerful tool for exploring the dynamic behavior and conformational flexibility of molecules, including the rotation of substituent groups and their influence on molecular shape, such research has not been published for this particular compound. The application of MD could, in the future, provide valuable data on the conformational landscape of this compound in various solvent environments, which is crucial for understanding its interactions and reactivity.

Computational Modeling for Validation and Resolution of Experimental Discrepancies (e.g., Crystallographic Data)

There are currently no specific published studies that utilize computational modeling to validate or resolve experimental discrepancies for this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to compare theoretically calculated structural parameters with those obtained from experimental methods like X-ray crystallography. This comparative approach is vital for confirming experimental findings and understanding the subtle effects of crystal packing on molecular geometry. However, dedicated research applying these computational validation methods to the crystallographic data of this compound is not available in the current body of scientific literature.

Sophisticated Spectroscopic and Analytical Characterization Techniques

X-ray Crystallography Studies

X-ray crystallography provides a detailed view of the three-dimensional arrangement of atoms within a crystal, offering crucial information about the solid-state structure of 3-Acetyl-5-nitrobenzoic acid.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. While specific SC-XRD data for this compound is not extensively available in the provided search results, the analysis of structurally similar compounds like 3-acetylbenzoic acid and various nitrobenzoic acid derivatives provides a strong basis for understanding its likely solid-state conformation. researchgate.netresearchgate.net For instance, the crystal structure of 3-acetylbenzoic acid reveals that the molecule is essentially planar. researchgate.net This planarity is a common feature in such aromatic compounds and is expected to be present in this compound as well. The structure of related compounds is often established using single-crystal X-ray diffraction. deepdyve.com

The determination of crystal structures through SC-XRD is a standard and definitive method for many organic compounds, including derivatives of benzoic acid. nih.govmdpi.com This technique has been successfully applied to various substituted benzoic acids, confirming their molecular geometries and intermolecular interactions. researchgate.netacs.org

In the crystal structure of 3-acetylbenzoic acid, molecules form centrosymmetric hydrogen-bonded dimers. researchgate.net These dimers are oriented in two different directions within the unit cell, creating a distinctive herringbone pattern. researchgate.net This type of packing is influenced by hydrogen bonds and other intermolecular forces. researchgate.net Similar packing arrangements are observed in other benzoic acid derivatives. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3-Acetylbenzoic Acid

| Parameter | Value |

|---|---|

| Empirical formula | C9H8O3 |

| Formula weight | 164.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.8202 (1) |

| b (Å) | 15.6478 (3) |

| c (Å) | 12.9282 (3) |

| β (°) | 98.508 (1) |

| Volume (ų) | 764.31 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.427 |

In a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl ring are 5.0(3)° for the carboxyl group, 45.0(2)° for the nitro group, and 37.3(1)° for the acetylamino group. researchgate.net The study of dihedral angles in peptoids containing N-aryl side chains also highlights their importance in defining local conformational preferences. acs.org

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern the crystal packing. nih.gov

For a related compound, 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, Hirshfeld analysis revealed that H···H interactions are the most significant contributors to the crystal packing, accounting for over 44% of the total interactions. nih.gov Other important interactions include C···H/H···C and O···H/H···O contacts. nih.gov This technique has also been applied to understand the intermolecular interactions in cocrystals of 3,5-dinitrobenzoic acid and in salts of pipemidic acid with benzoic acid, highlighting the role of hydrogen bonding and other weak interactions in the crystal packing. researchgate.netacs.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. Studies on related compounds like 5-chloro-3-nitro-2-hydroxyacetophenone have shown the existence of two polymorphic forms, which were investigated using techniques such as X-ray diffraction, spectroscopy, and differential scanning calorimetry. mdpi.comresearchgate.net The study of polymorphism is also crucial for understanding the mechanical properties of molecular crystals, as demonstrated with polymorphs of p-aminobenzoic acid and p-nitrobenzoic acid. rsc.org While specific studies on the polymorphism of this compound were not found, the existence of polymorphism in structurally similar molecules suggests that it could also exhibit this phenomenon. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds in solution. While a full NMR spectral assignment for this compound is not available in the provided results, data for related compounds can be used to predict the expected chemical shifts.

For example, in the ¹H NMR spectrum of 3-nitrobenzoic acid, the aromatic protons appear in a complex pattern. chemicalbook.com The ¹H and ¹³C NMR spectra of alkali metal salts of 3-nitrobenzoic acid have also been studied, showing changes in chemical shifts upon salt formation. researchgate.net The ¹H NMR spectrum of 3-acetylbenzoic acid would show characteristic signals for the acetyl protons, the aromatic protons, and the carboxylic acid proton. The acetyl methyl protons would likely appear as a singlet, while the aromatic protons would exhibit a splitting pattern dependent on their positions relative to the acetyl and carboxyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~8.0 - 9.0 | ~125 - 150 |

| Carboxyl COOH | >10 | ~165 - 170 |

| Acetyl CH₃ | ~2.6 | ~25 - 30 |

| Acetyl C=O | - | ~195 - 200 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary.

One-Dimensional (¹H, ¹³C) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established substituent effects and data from analogous compounds like 3-acetylbenzoic acid and 3-nitrobenzoic acid. nih.govchemicalbook.comresearchgate.netsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for three aromatic protons and the methyl protons of the acetyl group. The aromatic region would display three distinct signals corresponding to H-2, H-4, and H-6. Due to the electron-withdrawing effects of the nitro, acetyl, and carboxylic acid groups, all aromatic protons are expected to be shifted downfield. The protons at H-2 and H-4, being ortho and para to the strongly deactivating nitro group, would appear at the lowest field, likely as a triplet or doublet of doublets. The proton at H-6, situated between two meta-directing groups, would also be significantly downfield. The acetyl group's methyl protons would appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. This includes the carbons of the benzene (B151609) ring, the carboxylic acid carbon, and the two carbons of the acetyl group (carbonyl and methyl). The quaternary carbons (C-1, C-3, C-5) would be identifiable by their lack of signal in a DEPT-135 experiment. The carbonyl carbons of the carboxylic acid and acetyl groups are expected at the far downfield end of the spectrum. The carbon attached to the nitro group (C-5) would also be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| COOH | ~11-13 | ~166-168 | Broad singlet for proton. |

| -CH₃ | ~2.7 | ~27-30 | Sharp singlet for protons. |

| C=O (acetyl) | - | ~195-198 | |

| Aromatic H-2 | ~8.7-8.9 | ~125-128 | |

| Aromatic H-4 | ~8.4-8.6 | ~130-133 | |

| Aromatic H-6 | ~8.8-9.0 | ~135-138 | |

| Aromatic C-1 | - | ~133-136 | Quaternary carbon. |

| Aromatic C-3 | - | ~138-141 | Quaternary carbon. |

| Aromatic C-5 | - | ~148-150 | Quaternary carbon attached to NO₂. |

Note: Predicted values are estimates based on substituent effects and data from similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between adjacent protons on the ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H signals for H-2, H-4, and H-6 to their corresponding ¹³C signals (C-2, C-4, and C-6) and the acetyl methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The acetyl methyl protons showing a correlation to the acetyl carbonyl carbon (C=O) and the C-3 aromatic carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound. researchgate.net

FT-IR Spectroscopy: The infrared spectrum is dominated by absorptions corresponding to the molecule's functional groups. Key expected bands include:

A very broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

A sharp, strong C=O stretching band for the carboxylic acid carbonyl group around 1700-1720 cm⁻¹.

Another strong C=O stretching band for the acetyl ketone group, expected around 1680-1700 cm⁻¹.

Two strong bands for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations, such as the nitro group's symmetric stretch and the aromatic ring breathing modes, often produce strong Raman signals where the corresponding IR signals may be weak.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1720 | Strong |

| Acetyl Group | C=O stretch | 1680 - 1700 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric NO₂ stretch | 1340 - 1380 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H stretch | > 3000 | Medium-Weak |

Note: Based on typical functional group frequencies and data from related compounds like 3-nitrobenzoic acid. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₇NO₅.

The exact mass can be calculated from the masses of its constituent isotopes. HRMS analysis confirms this composition by matching the experimental mass-to-charge ratio (m/z) to the calculated value with a high degree of precision (typically within a few parts per million). Experimental findings have confirmed the mass of this compound. rsc.org For instance, one study reported a found mass of 209.0297 for the molecular ion [M]⁺, which is in close agreement with the calculated value. rsc.org Other analyses have identified the sodium adduct [M+Na]⁺ with a found m/z of 232.0214. thieme-connect.com

Table 3: High-Resolution Mass Spectrometry Data for C₉H₇NO₅

| Ion | Calculated m/z | Found m/z | Reference |

| [M]⁺ | 209.0324 | 209.0297 | rsc.org |

| [M+Na]⁺ | 232.0221 | 232.0214 | thieme-connect.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Crystalline Forms

Differential Scanning Calorimetry (DSC) is used to investigate the thermal properties of a compound, such as its melting point and decomposition temperature. Studies on related nitroaromatic compounds, including isomers of nitrobenzoic acid, provide a strong basis for predicting the thermal behavior of this compound. scielo.brcopernicus.org

An in-depth examination of the chemical compound this compound reveals a fascinating landscape of molecular interactions and supramolecular chemistry. This article focuses exclusively on the intricate world of its non-covalent interactions, crystalline structures, and its role in the formation of more complex chemical architectures.

Supramolecular Chemistry and Intermolecular Interactions

The structure of 3-Acetyl-5-nitrobenzoic acid, featuring a carboxylic acid group, a nitro group, and an acetyl group on a benzene (B151609) ring, provides a rich platform for studying a variety of intermolecular forces. These forces dictate how the molecules arrange themselves in the solid state, leading to complex and often elegant supramolecular structures.

Structure Reactivity and Structure Function Relationships

Influence of Acetyl and Nitro Groups on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 3-Acetyl-5-nitrobenzoic acid is significantly influenced by the electronic properties of the acetyl and nitro substituents. Both the acetyl group (-COCH₃) and the nitro group (-NO₂) are potent electron-withdrawing groups. libretexts.orglibretexts.org They exert their influence through a combination of the inductive effect (-I) and the resonance or mesomeric effect (-M).

These groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation. libretexts.orgvedantu.comcarewellpharma.in By withdrawing electron density, they make the aromatic ring less nucleophilic and therefore less reactive towards electron-deficient electrophiles. libretexts.orglibretexts.org The combined deactivating effect of both the acetyl and nitro groups, positioned meta to each other, renders the aromatic ring of this compound highly electron-deficient. This pronounced electron deficiency, however, makes the ring more susceptible to nucleophilic aromatic substitution reactions, should a suitable leaving group be present on the ring.

Furthermore, the electron-withdrawing nature of these substituents has a profound impact on the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate anion that forms upon deprotonation, they help to stabilize the negative charge. libretexts.orglibretexts.org This stabilization of the conjugate base leads to an increase in the acidity of the benzoic acid derivative compared to unsubstituted benzoic acid. libretexts.orglibretexts.orgchemicalbook.com The nitro group is particularly effective in this regard. libretexts.orglibretexts.org Consequently, this compound is a considerably stronger acid than benzoic acid. This trend is evident when comparing the pKa values of related compounds.

| Compound | Substituents | pKa Value | Reference |

|---|---|---|---|

| Benzoic acid | -H | 4.20 | wikipedia.org |

| 3-Nitrobenzoic acid | 3-NO₂ | 3.47 | chemicalbook.comwikipedia.org |

| 3,5-Dinitrobenzoic acid | 3,5-(NO₂)₂ | 2.82 | wikipedia.org |

Stereoelectronic Effects of Substituents on Molecular Interactions

Stereoelectronic effects, which involve the influence of orbital alignment on molecular conformation and reactivity, are critical in understanding the behavior of this compound. The spatial arrangement of the acetyl, nitro, and carboxyl groups relative to the benzene ring dictates the molecule's interactions.

In related structures like 3-acetylbenzoic acid, the molecule is essentially planar, with small dihedral angles between the carboxyl and acetyl groups and the plane of the ring. nih.govresearchgate.net This planarity facilitates conjugation between the π-systems of the aromatic ring and the carbonyl groups. Similar planarity is expected in this compound, which would maximize the electron-withdrawing resonance effects of the substituents.

An important stereoelectronic interaction to consider is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from a donor group into an antibonding orbital (π) of a nearby acceptor group. nih.gov In molecules containing both ester and carboxyl moieties like aspirin, this interaction can significantly affect conformation and reactivity. nih.gov For this compound, potential n→π interactions could occur between the lone pairs of the oxygen atoms (in the carboxyl, acetyl, or nitro groups) and the π* orbitals of the carbonyls or the nitro group. The presence of the strongly electron-withdrawing nitro group could modulate the energy levels of these orbitals, thereby influencing the strength and conformational consequences of such interactions. nih.gov

Exploring the Relationship Between Molecular Structure and Synthetic Utility

The unique combination of functional groups in this compound makes it a valuable intermediate in organic synthesis. The reactivity of the carboxylic acid, acetyl, and nitro groups can be selectively exploited to create more complex molecules.

A primary application is its use as a precursor for other substituted aromatic compounds. For instance, it serves as the starting material for the synthesis of 3-acetyl-5-nitrobenzonitrile. This transformation involves the conversion of the carboxylic acid group into a nitrile, a reaction that can be achieved using reagents like phosphorus pentachloride (PCl₅) and methanesulphonamide. The resulting benzonitrile (B105546) derivative is also a useful synthetic building block.

The carboxylic acid functionality itself offers numerous avenues for synthetic elaboration. It can be readily converted into esters, acid chlorides, and amides, following standard protocols for carboxylic acids. jeeadv.ac.in For example, 3,5-dinitrobenzoic acid, a structurally similar compound, is widely used to derivatize alcohols to form crystalline esters with sharp melting points, which aids in their identification. wikipedia.org A similar utility can be envisioned for this compound.

Furthermore, the other functional groups can participate in various reactions. The ketone of the acetyl group can undergo reduction, oxidation, or condensation reactions. The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of anilines, dyes, and various pharmaceutical precursors. jeeadv.ac.in The presence of multiple reactive sites allows for multi-step synthetic sequences, making this compound a versatile starting point for accessing a range of multifunctional molecules.

Insights from Comparative Studies with Structurally Similar Benzoic Acid Derivatives

Comparing this compound with structurally related compounds provides valuable insights into how substituents modulate chemical properties. The key comparators include benzoic acid, 3-acetylbenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.

The most striking difference is in acidity. As discussed previously, the addition of electron-withdrawing groups dramatically increases the acidity of the carboxylic acid. libretexts.orglibretexts.org The presence of one nitro group in 3-nitrobenzoic acid (pKa ≈ 3.47) makes it significantly more acidic than benzoic acid (pKa ≈ 4.20). chemicalbook.comwikipedia.org Adding a second nitro group, as in 3,5-dinitrobenzoic acid (pKa ≈ 2.82), increases the acidity further. wikipedia.org The acetyl group is also electron-withdrawing, thus the acidity of 3-acetylbenzoic acid is greater than that of benzoic acid. It can be inferred that the pKa of this compound would lie between that of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, reflecting the combined acid-strengthening effect of one acetyl and one nitro group.

In terms of reactivity towards electrophiles, all substituted derivatives are less reactive (deactivated) than benzene itself. carewellpharma.in The deactivating strength of substituents generally follows the order -NO₂ > -COCH₃ > -COOH. Both the nitro and acetyl groups are meta-directing for electrophilic substitution. jeeadv.ac.in Therefore, this compound has a highly deactivated ring compared to the monosubstituted analogs. For example, the electron-withdrawing strength of a nitro group is greater than that of a carboxylic acid group, making nitrobenzene (B124822) less reactive than benzoic acid in electrophilic substitutions. vedantu.com

The following table summarizes a comparative analysis of these compounds.

| Compound | Key Substituents (positions 3 & 5) | Electronic Effect of Substituents | Relative Acidity | Aromatic Ring Reactivity (towards Electrophiles) |

|---|---|---|---|---|

| Benzoic acid | H, H | Neutral (Reference) | Weakest | Deactivated (compared to benzene) |

| 3-Acetylbenzoic acid | COCH₃, H | Electron-withdrawing | Stronger than Benzoic acid | Deactivated |

| 3-Nitrobenzoic acid | NO₂, H | Strongly electron-withdrawing | Stronger than 3-Acetylbenzoic acid | Strongly deactivated |

| This compound | COCH₃, NO₂ | Very strongly electron-withdrawing | Stronger than 3-Nitrobenzoic acid | Very strongly deactivated |

| 3,5-Dinitrobenzoic acid | NO₂, NO₂ | Extremely electron-withdrawing | Strongest | Extremely deactivated |

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Synthetic Methodologies

Future research is anticipated to focus on the development of more efficient and environmentally benign synthetic routes to 3-Acetyl-5-nitrobenzoic acid and its analogs. While traditional methods may involve multi-step processes, including nitration and oxidation of substituted toluenes, novel methodologies could explore C-H activation and functionalization techniques to streamline the synthesis.

Furthermore, methodologies developed for other nitrobenzoic acid derivatives could be adapted. For example, the nitration of benzoic acid at low temperatures yields 3-nitrobenzoic acid, along with other isomers. wikipedia.org A detailed study of the regioselectivity of nitration on 3-acetylbenzoic acid could lead to a more direct synthesis of this compound. A patent describing the production of nitro derivatives of aromatic compounds outlines various conditions for nitration that could be optimized for this specific target. google.com

The following table summarizes potential starting materials and key reaction types that could be explored for novel synthetic routes to this compound.

| Starting Material | Reaction Type | Potential Advantages |

| 3-Acetylbenzoic acid | Regioselective Nitration | Direct introduction of the nitro group at the desired position. |

| 3-Bromo-5-nitrobenzoic acid | Acetylation (e.g., Friedel-Crafts) | Utilization of a pre-functionalized aromatic ring. |

| 3-Amino-5-acetylbenzoic acid | Diazotization followed by Sandmeyer-type reaction | Versatile method for introducing the nitro group. |

This table is generated based on established organic synthesis principles and is intended to guide future research.

Exploration of New Derivatization Pathways

The functional groups of this compound—the carboxylic acid, the acetyl group, and the nitro group—provide multiple handles for derivatization, opening up pathways to a wide array of new molecules with potentially unique properties.

The carboxylic acid group is a primary site for derivatization. Esterification to form various alkyl or aryl esters can be achieved through standard methods, such as Fischer esterification or by using coupling agents. A patented process for the esterification of nitrobenzoic acids with glycerol (B35011) highlights the potential for creating polyester-type derivatives. google.com Amide formation, by reaction with a diverse range of primary and secondary amines, is another key derivatization pathway. A microwave-assisted, catalyst-free amination of 2-chloro-5-nitrobenzoic acid with various amines demonstrates a modern and efficient approach to synthesizing N-substituted nitroanthranilic acid derivatives, a strategy that could be adapted for derivatives of this compound. acs.org

The acetyl group offers possibilities for transformations such as reduction to an ethyl group, oxidation to a carboxylic acid (leading to a dicarboxylic acid), or conversion to a ketal for protective purposes. The nitro group can be reduced to an amine, which can then undergo a plethora of further reactions, including diazotization, acylation, and alkylation. For example, the synthesis of 3-methylsulfonamido-5-amino-2,4,6-triiodobenzoic acid starts with the reduction of a nitro group on a benzoic acid derivative. google.com

The synthesis of 3-Acetoxy-4-(acetylamino)-5-nitrobenzoic acid, a more complex derivative, involves nitration, acetylation, and acetoxylation steps, showcasing the potential for multi-functionalization of the benzoic acid scaffold. ontosight.ai

The following table outlines potential derivatization reactions for each functional group of this compound.

| Functional Group | Derivatization Reaction | Potential Product Class |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Acetyl Group | Reduction | Ethyl-substituted analogs |

| Acetyl Group | Ketalization | Protected ketones |

| Nitro Group | Reduction | Anilines |

| Nitro Group | Nucleophilic Aromatic Substitution | Substituted nitrobenzenes |

This table is illustrative of the potential derivatization pathways and is not exhaustive.

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the reactivity and properties of molecules like this compound, guiding experimental work and accelerating discovery.